Head-to-Head Photochemical Dynamics Comparison: DDTD vs. Unsubstituted DTT
Resonance Raman intensity analysis demonstrates that the excited-state photochemical dynamics of the target compound (DDTD) differ significantly from its unsubstituted analog, 1,3-dithiole-2-thione (DTT). The analysis identifies that the Franck-Condon region dynamics of DDTD are multidimensional and occur predominantly along the CS stretch and C–S symmetric stretch modes [1].
| Evidence Dimension | Excited-state vibrational dynamics (A-band absorption) |
|---|---|
| Target Compound Data | Dominant vibrational modes: CS stretch, C–S symmetric stretch in the 5-membered heterocycle |
| Comparator Or Baseline | 1,3-Dithiole-2-thione (DTT) |
| Quantified Difference | Differences in molecular symmetry and electron density lead to distinct vibrational dynamics; multidimensional character with motion along CS stretch and C–S symmetric stretch modes |
| Conditions | Resonance Raman spectroscopy (341.5, 354.7, 368.9 nm excitation), density functional theory (DFT) calculations |
Why This Matters
This ensures that the compound's photochemical behavior is predictable and distinct from DTT, which is essential for applications like photochromic materials or sensors where specific vibrational dynamics are required.
- [1] Zhao, X., et al. Resonance Raman intensity analysis of the excited-state photochemical dynamics of dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate in the A-band absorption. J. Raman Spectrosc. 2010, 41, 1185–1193. View Source
